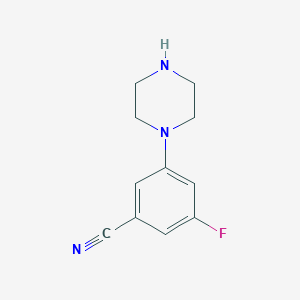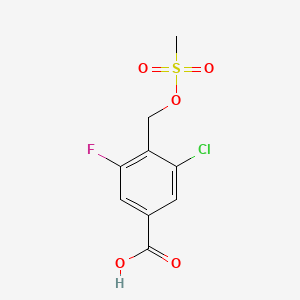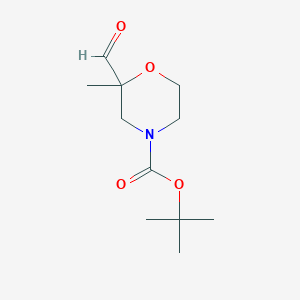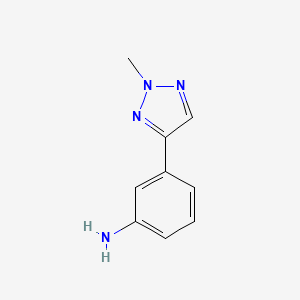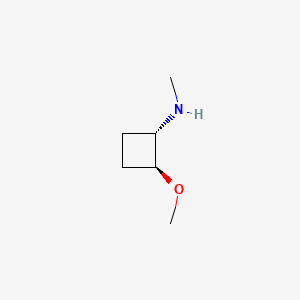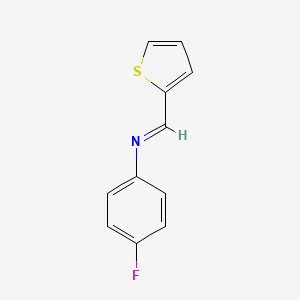![molecular formula C8H5BF3KS2 B13912110 Potassium [2,2'-bithiophen]-5-yltrifluoroborate](/img/structure/B13912110.png)
Potassium [2,2'-bithiophen]-5-yltrifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium [2,2’-bithiophen]-5-yltrifluoroborate is an organoboron compound that features a potassium cation and a trifluoroborate anion bonded to a bithiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium [2,2’-bithiophen]-5-yltrifluoroborate typically involves the reaction of 2,2’-bithiophene with boron trifluoride etherate in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of potassium [2,2’-bithiophen]-5-yltrifluoroborate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium [2,2’-bithiophen]-5-yltrifluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bithiophene moiety to dihydro derivatives.
Substitution: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of bithiophene.
Substitution: Various substituted bithiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Potassium [2,2’-bithiophen]-5-yltrifluoroborate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, including organic semiconductors and conductive polymers.
Wirkmechanismus
The mechanism of action of potassium [2,2’-bithiophen]-5-yltrifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group and the bithiophene moiety. The trifluoroborate group can act as a leaving group in substitution reactions, while the bithiophene moiety can undergo oxidation and reduction reactions. These properties make it a versatile compound in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium [2,2’-bithiophen]-5-ylboronic acid
- Potassium [2,2’-bithiophen]-5-ylboronate
Comparison
Potassium [2,2’-bithiophen]-5-yltrifluoroborate is unique due to the presence of the trifluoroborate group, which imparts different reactivity compared to boronic acids and boronates. The trifluoroborate group is more stable and less prone to hydrolysis, making it advantageous in certain synthetic applications. Additionally, the trifluoroborate group can participate in unique substitution reactions that are not possible with boronic acids or boronates.
Eigenschaften
Molekularformel |
C8H5BF3KS2 |
|---|---|
Molekulargewicht |
272.2 g/mol |
IUPAC-Name |
potassium;trifluoro-(5-thiophen-2-ylthiophen-2-yl)boranuide |
InChI |
InChI=1S/C8H5BF3S2.K/c10-9(11,12)8-4-3-7(14-8)6-2-1-5-13-6;/h1-5H;/q-1;+1 |
InChI-Schlüssel |
AETMJBSKDVFHJN-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC=C(S1)C2=CC=CS2)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13912035.png)
![(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid](/img/structure/B13912037.png)
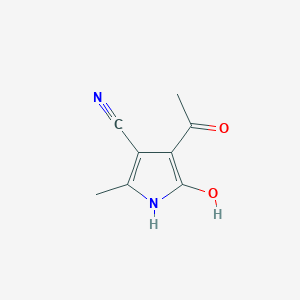
![4-Bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid](/img/structure/B13912045.png)

